molecular formula C23H25N5O B2527242 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methylquinolin-4-yl)piperidine-4-carboxamide CAS No. 2097858-73-4

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methylquinolin-4-yl)piperidine-4-carboxamide

Cat. No. B2527242
CAS RN: 2097858-73-4
M. Wt: 387.487
InChI Key: GQENSSHCAMSKTL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume . Unfortunately, specific data for this compound could not be found in the available resources.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study explored the synthesis of various heterocyclic carboxamides, including analogues similar in structure to the compound , evaluating them as potential antipsychotic agents. This research highlights the compound's relevance in the development of new therapeutic options, focusing on its interaction with dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors (Norman et al., 1996).

Antimicrobial and Anticancer Activities

  • Another study discussed the synthesis and evaluation of new compounds for their antibacterial and anticancer activities. It provides insight into the potential medical applications of similar compounds, with specific derivatives showing potent activity against various bacterial strains and cancer cell lines (Bondock & Gieman, 2015).

Molecular Docking and Biological Evaluation

  • Research into the synthesis, characterization, and in silico molecular docking studies of a polyhydroquinoline core moiety, related to the compound of interest, revealed significant antibacterial, antitubercular, and antimalarial activities. This study underscores the importance of computational methods in predicting the biological activity of new compounds (Sapariya et al., 2017).

Enantioselective Synthesis

  • The enantioselective process for preparing CGRP receptor inhibitors, including similar compounds, demonstrates the importance of stereoselectivity in drug development. This research provides valuable insights into the synthesis strategies that could potentially apply to the development of related compounds (Cann et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . It’s important to handle all chemical substances with appropriate safety measures, including the use of personal protective equipment and working in a controlled environment.

properties

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(2-methylquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c1-15-13-21(18-6-2-3-7-20(18)24-15)25-23(29)16-9-11-28(12-10-16)22-14-17-5-4-8-19(17)26-27-22/h2-3,6-7,13-14,16H,4-5,8-12H2,1H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQENSSHCAMSKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3CCN(CC3)C4=NN=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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